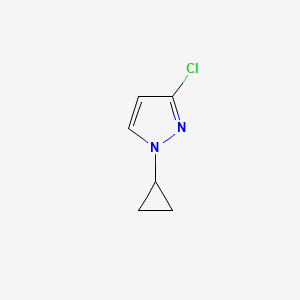

3-Chloro-1-cyclopropyl-pyrazole

Description

General Significance of Pyrazole (B372694) Heterocycles as Versatile Synthetic Scaffolds

Pyrazole, a five-membered heterocyclic aromatic compound with two adjacent nitrogen atoms, serves as a fundamental core in a vast array of organic molecules. royal-chem.commdpi.comnumberanalytics.com First identified by Ludwig Knorr in 1883, the pyrazole nucleus has become one of the most extensively studied scaffolds within the azole family. mdpi.com Its unique structural and electronic properties make it a privileged framework in diverse areas of the chemical industry, particularly in medicine and agriculture. mdpi.comnih.gov

The versatility of the pyrazole ring is demonstrated by its presence in numerous compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, antiviral, and antidepressant properties. mdpi.comnih.govorientjchem.org This has led to the development of several successful pharmaceutical agents. Beyond pharmaceuticals, pyrazole derivatives are crucial in the agrochemical industry for creating effective pesticides and herbicides. royal-chem.comorientjchem.org Their applications also extend to material science, where they are used in the manufacturing of dyes and conductive polymers. royal-chem.comresearchgate.net The broad utility of pyrazoles continues to drive significant research interest in developing novel synthetic methodologies and exploring new applications. mdpi.commdpi.com

Distinctive Role of Halogenated and Cyclopropyl-Substituted Pyrazoles as Building Blocks in Organic Synthesis

The introduction of halogen atoms and cyclopropyl (B3062369) groups onto the pyrazole scaffold significantly enhances its utility as a synthetic building block. Halogen substituents, such as chlorine or bromine, serve as versatile handles for further molecular elaboration. They can function as leaving groups in nucleophilic substitution reactions or as key participants in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. mdpi.comorganic-chemistry.org This reactivity allows for the regioselective introduction of a wide variety of functional groups, enabling the construction of complex molecular architectures. For instance, compounds like 3,5-diaryl-4-bromo-1H-pyrazoles are synthesized via 1,3-dipolar cycloaddition and serve as intermediates for more complex structures. orientjchem.org

The cyclopropyl moiety, a three-membered carbocyclic ring, imparts unique conformational rigidity and lipophilicity to the parent molecule. Its incorporation can significantly influence the biological activity and pharmacokinetic properties of a compound. The strained nature of the cyclopropyl ring also offers distinct reactivity. The combination of a halogen atom and a cyclopropyl group on the pyrazole ring, as seen in 3-Chloro-1-cyclopropyl-pyrazole, creates a bifunctional building block with defined stereochemical and electronic properties, making it a valuable precursor in discovery chemistry.

Research Trajectory and Current Trends in this compound Chemistry

The research trajectory for this compound is primarily directed by its potential as a key intermediate in the synthesis of high-value organic molecules, particularly for the pharmaceutical and agrochemical industries. The specific arrangement of the chloro and cyclopropyl substituents makes it an attractive starting material for creating libraries of novel compounds to be screened for biological activity.

Current trends in the chemistry of substituted pyrazoles, which are applicable to this compound, focus on the development of highly efficient and selective synthetic methods. There is a strong emphasis on "green chemistry" principles, favoring reactions that are atom-economical, occur under mild conditions, and utilize environmentally benign solvents. royal-chem.comorientjchem.org Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are gaining popularity for their ability to rapidly generate molecular complexity from simple precursors. mdpi.combeilstein-journals.org

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H7ClN2 | immograf.com |

| Molecular Weight | 142.59 g/mol | Inferred from formula |

| Appearance | Not specified, likely solid or oil | - |

| SMILES | C1CC1N2C=CC(Cl)=N2 | Inferred from name |

| InChI Key | Inferred from structure | - |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-cyclopropylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDKWYBYDYGOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 1 Cyclopropyl Pyrazole

De Novo Synthesis of the Pyrazole (B372694) Ring with Cyclopropyl (B3062369) and Chloro-Substitution

The foundational approach to synthesizing 3-chloro-1-cyclopropyl-pyrazole involves the construction of the pyrazole core from acyclic precursors. This de novo synthesis is critical for ensuring the correct placement of the cyclopropyl group at the N1 position and the chloro group at the C3 position of the pyrazole ring.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

A frequently employed and versatile method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-biselectrophilic compound. This strategy allows for the direct formation of the pyrazole ring system.

The synthesis of this compound can be effectively achieved by reacting cyclopropylhydrazine (B1591821) with a suitable 1,3-biselectrophilic synthon that already contains the necessary chloro-substituent. One such precursor is 3,3-dichloro-2-propenal. The reaction mechanism involves an initial condensation between cyclopropylhydrazine and the aldehyde functionality of 3,3-dichloro-2-propenal to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack and subsequent cyclization, leading to the formation of the pyrazole ring with the elimination of water.

Another viable 1,3-biselectrophilic compound is ethyl 2-chloro-3-oxobutanoate. Its reaction with cyclopropylhydrazine proceeds through the formation of a hydrazone, which then undergoes cyclization and dehydration to yield the corresponding pyrazole. The specific nature of the starting materials dictates the final substitution pattern on the pyrazole ring.

Table 1: Examples of 1,3-Biselectrophilic Compounds in the Synthesis of this compound

| 1,3-Biselectrophilic Compound | Hydrazine Derivative | Key Reaction Steps | Resulting Pyrazole |

| 3,3-dichloro-2-propenal | Cyclopropylhydrazine | 1. Hydrazone formation2. Intramolecular cyclization3. Elimination | This compound |

| Ethyl 2-chloro-3-oxobutanoate | Cyclopropylhydrazine | 1. Condensation to form hydrazone2. Cyclization3. Dehydration | 3-Chloro-1-cyclopropyl-5-methyl-pyrazole |

When employing unsymmetrical 1,3-biselectrophilic compounds, the regioselectivity of the cyclocondensation reaction is a critical consideration. The reaction of cyclopropylhydrazine with an unsymmetrical diketone, for instance, could potentially yield two different regioisomeric pyrazoles. The final product distribution is governed by which of the two carbonyl groups undergoes the initial nucleophilic attack by the hydrazine.

Factors influencing this regioselectivity include the electronic and steric nature of the substituents on the 1,3-dicarbonyl compound, as well as the reaction conditions such as pH and the choice of solvent. To ensure the specific formation of this compound and avoid a mixture of isomers, it is often preferable to use a symmetrical or a highly regioselective 1,3-bielectrophile.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions represent another powerful and often highly regioselective method for the synthesis of substituted pyrazoles. This approach involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

Nitrile imines are versatile 1,3-dipoles that can be generated in situ and subsequently trapped with a suitable dipolarophile to construct the pyrazole ring. For the synthesis of this compound, a nitrile imine bearing the cyclopropyl substituent can be reacted with a chloro-substituted alkyne.

The requisite nitrile imine, N-cyclopropyl-carbonitrile imine, can be generated from the corresponding hydrazonoyl halide, such as N-cyclopropyl-2-oxopropanehydrazonoyl chloride, through dehydrohalogenation with a base. This transient species is then trapped in a [3+2] cycloaddition reaction with an alkyne like chloroacetylene to directly form the this compound ring system.

An alternative 1,3-dipolar cycloaddition strategy involves the reaction between a diazo compound and an alkyne. In this context, a cyclopropyl-substituted diazo compound could theoretically react with a chloro-substituted alkyne. However, the practical application of this method can be limited by the stability and accessibility of the required diazoalkane.

A more common variation of this approach is the reaction of a stable diazo compound, such as diazomethane (B1218177), with an alkyne bearing both the chloro and cyclopropyl substituents. For example, the cycloaddition of diazomethane to 1-chloro-2-cyclopropylacetylene would lead to the formation of pyrazole products. However, this specific reaction would likely result in a mixture of regioisomers, namely this compound and 4-chloro-1-cyclopropyl-pyrazole, necessitating careful control of reaction conditions or subsequent separation of the products.

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Method of Generation (for 1,3-dipole) | Potential Product(s) |

| N-cyclopropyl-carbonitrile imine | Chloroacetylene | Base-induced dehydrohalogenation of a hydrazonoyl halide | This compound |

| Diazomethane | 1-Chloro-2-cyclopropylacetylene | N/A | Mixture of this compound and 4-chloro-1-cyclopropyl-pyrazole |

Multi-Component Reactions (MCRs) for Direct Access to the this compound Core

Multi-component reactions (MCRs), which involve combining three or more reactants in a single operation to form a product containing portions of all reactants, offer an efficient and atom-economical approach to complex molecules. beilstein-journals.orgmdpi.com While a direct, one-pot MCR specifically documented for this compound is not prevalent in the literature, the principles of MCRs can be applied to design a convergent synthesis.

A hypothetical MCR approach could involve the condensation of a chlorinated 1,3-dielectrophile with cyclopropylhydrazine. The classic Knorr pyrazole synthesis, a cornerstone of pyrazole chemistry, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. nih.gov By extension, a three-component reaction could be envisioned starting from simpler precursors. For instance, an aldehyde, a chlorinated active methylene (B1212753) ketone, and cyclopropylhydrazine could potentially assemble the target pyrazole core in a single pot under appropriate catalytic conditions. The success of such a strategy would hinge on controlling the regioselectivity of the initial condensation and subsequent cyclization.

Research into MCRs for pyrazole synthesis is extensive, with many examples demonstrating the formation of highly substituted pyrazoles. beilstein-journals.orgmdpi.comnih.gov These reactions often utilize catalysts to facilitate the in-situ generation of reactive intermediates. beilstein-journals.org For example, the use of ytterbium perfluorooctanoate [Yb(PFO)₃] has been shown to be effective in the three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Adapting such a method would require a chlorinated β-ketoester as one of the components.

| MCR Type | Components | Potential for this compound | Key Challenge |

| Knorr-type Condensation | Chlorinated 1,3-dicarbonyl, Cyclopropylhydrazine | High | Availability and stability of the chlorinated 1,3-dicarbonyl precursor. |

| Three-component | Aldehyde, Chlorinated active methylene compound, Cyclopropylhydrazine | Moderate | Controlling regioselectivity and preventing side reactions. |

| Four-component | Aldehyde, Malononitrile, Chlorinated β-ketoester, Cyclopropylhydrazine | Moderate to High | Managing the complex reaction cascade to favor the desired product. |

Post-Cyclization Halogenation and Cyclopropylation Strategies

A more traditional and often more practical approach involves the stepwise functionalization of a pre-formed pyrazole ring. This strategy separates the construction of the heterocyclic core from the introduction of key substituents, allowing for greater control and optimization of each step.

The direct chlorination of a pyrazole ring is a common method for introducing a chlorine atom. For the synthesis of this compound, the logical precursor would be 1-cyclopropyl-1H-pyrazole. The C3 and C5 positions of the pyrazole ring are generally more susceptible to electrophilic attack than the C4 position. However, regioselectivity can be a challenge.

Various chlorinating agents have been employed for pyrazoles, with the choice of reagent and conditions influencing the outcome. rsc.org N-Chlorosuccinimide (NCS) is a widely used, mild electrophilic chlorinating agent. beilstein-archives.orgnih.gov Other powerful reagents include sulfuryl chloride and thionyl chloride. google.com A solvent-free, mechanochemical method using trichloroisocyanuric acid (TCCA) has been reported for the chlorination of pyrazoles, offering a greener alternative to traditional solvent-based methods. rsc.orgrsc.org This mechanochemical approach proceeds via an electrophilic aromatic substitution mechanism. rsc.orgrsc.org

| Chlorinating Agent | Precursor | Conditions | Key Findings | Reference |

| N-Chlorosuccinimide (NCS) | 3-Aryl-1H-pyrazol-5-amines | Room Temperature, DMSO | Effective for C4-chlorination of aminopyrazoles. | beilstein-archives.org |

| Trichloroisocyanuric Acid (TCCA) | Various Pyrazoles | Solvent-free, Ball-milling | Rapid, high-yielding C4-chlorination with good green chemistry metrics. | rsc.orgrsc.org |

| Thionyl Chloride (SOCl₂) | Pyrazole Derivatives | Reflux, Catalyst | Provides 4-chloropyrazole derivatives with good regioselectivity. | google.com |

| K₂S₂O₈ / NaCl | Pyrazolo[1,5-a]pyrimidines | 80 °C, Water | Tandem cyclization followed by oxidative chlorination at the 3-position. | nih.govacs.org |

Achieving selective chlorination at the C3 position of 1-cyclopropyl-pyrazole may require careful optimization of reaction conditions or the use of directing groups.

This synthetic route begins with a pre-halogenated pyrazole, namely 3-chloro-1H-pyrazole, and introduces the cyclopropyl group via N-alkylation. The pyrazole NH group is acidic and can be deprotonated with a suitable base to form a pyrazolate anion, which then acts as a nucleophile.

The reaction typically involves treating 3-chloro-1H-pyrazole with a cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl iodide, in the presence of a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. Phase-transfer catalysis can also be employed to facilitate the alkylation, offering a method that can sometimes be performed without a solvent. rsc.org The choice of base and reaction conditions is crucial to ensure efficient N-alkylation while avoiding potential side reactions. Palladium-catalyzed direct cyclopropylation has also been reported for various heterocycles, providing an alternative route where the C-H bond is functionalized directly, though this is more commonly applied for C-functionalization rather than N-functionalization. nih.gov

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for synthesizing and functionalizing heterocyclic systems, often providing higher efficiency, selectivity, and functional group tolerance compared to stoichiometric methods.

Transition metals such as palladium, copper, rhodium, and iron play a significant role in modern pyrazole synthesis. organic-chemistry.orgnih.gov These catalysts can be involved in both the initial ring formation and subsequent functionalization.

Ring Formation: Metal-catalyzed cyclization reactions can construct the pyrazole core from various acyclic precursors. For example, iron has been used to catalyze the regioselective synthesis of 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.orgrsc.org Rhodium catalysts can mediate the addition-cyclization of hydrazines with alkynes. organic-chemistry.org A titanium-mediated multicomponent coupling of alkynes, nitriles, and a nitrogen source provides another route to pyrazoles. nih.gov

Functionalization: Transition-metal-catalyzed C-H functionalization is a powerful strategy for introducing substituents onto a pre-formed pyrazole ring without the need for pre-functionalized starting materials. nih.gov Palladium catalysts are particularly prominent in this area. nih.gov For the target molecule, one could envision a Pd-catalyzed C-H chlorination at the C3 position of 1-cyclopropyl-pyrazole. Furthermore, copper-catalyzed Ullmann-type couplings are a standard method for N-arylation and could potentially be adapted for N-cyclopropylation of 3-chloropyrazole. organic-chemistry.org

| Metal Catalyst | Reaction Type | Application | Example | Reference |

| Palladium (Pd) | C-H Functionalization | Direct chlorination of the pyrazole ring. | Direct cyclopropylation of azoles and thiophenes. | nih.govnih.gov |

| Copper (Cu) | Cross-Coupling | N-cyclopropylation of 3-chloropyrazole. | Cu-catalyzed aerobic oxidative cyclization of unsaturated hydrazones. | organic-chemistry.org |

| Rhodium (Rh) | Ring Expansion/Cyclization | Formation of pyrimidine (B1678525) rings from pyrazoles. | Catalyzes addition-cyclization of hydrazines with alkynes. | organic-chemistry.orgacs.org |

| Iron (Fe) / Cerium (Ce) | Tandem Oxidation/Cyclization | Pyrazole synthesis from diols and hydrazones. | Regioselective synthesis of substituted pyrazoles. | organic-chemistry.orgrsc.org |

While metal catalysis is powerful, transition-metal-free synthesis offers advantages in terms of cost, toxicity, and ease of product purification. researchgate.netrsc.org The classical Knorr synthesis and its variations remain the most prominent metal-free routes to pyrazoles. nih.gov This involves the simple condensation of a 1,3-dicarbonyl compound with a hydrazine, driven by acid or base catalysis, or simply by heat. mdpi.com

Modern metal-free methods have expanded the toolkit for pyrazole synthesis. Iodine-catalyzed cascade reactions have been developed to produce 1,4-disubstituted pyrazoles from enaminones, hydrazines, and DMSO, where DMSO acts as a C1 source. organic-chemistry.org Another approach involves a [3+2] cycloaddition between diazo compounds and nitroolefins, which proceeds without a metal catalyst to form polysubstituted pyrazoles. organic-chemistry.org Base-promoted regio-divergent cyclization of hydrazines with alkynyl silanes also provides access to diverse pyrazoles under mild, metal-free conditions. rsc.org These methods highlight the ongoing innovation in creating pyrazole scaffolds without reliance on transition metals. researchgate.netresearchgate.net

Mechanistic Investigations of this compound Formation Pathways

The synthesis of this compound involves multi-step chemical transformations, the mechanisms of which are crucial for understanding and optimizing the manufacturing process. The formation of the substituted pyrazole ring is typically achieved through the reaction of a hydrazine derivative with a 1,3-dielectrophilic compound. Subsequent or concurrent chlorination then yields the final product. Mechanistic studies have pointed towards several potential pathways, with the Vilsmeier-Haack reaction and the chlorination of a pyrazolone (B3327878) intermediate being prominent examples.

Proposed Reaction Mechanisms for Key Synthetic Transformations (e.g., Vilsmeier-Haack)

The formation of the this compound structure can be rationalized through distinct mechanistic routes, primarily differing in the sequence of pyrazole ring formation and chlorination.

One of the most established methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound. researchgate.netmdpi.comnih.gov In the context of this compound, this would involve the reaction of cyclopropylhydrazine with a suitable 1,3-dicarbonyl compound, such as ethyl acetoacetate, to form a pyrazolone intermediate. This intermediate is then subjected to chlorination.

Another significant pathway involves the Vilsmeier-Haack reaction. This reaction typically utilizes a substituted formamide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which is an electrophilic iminium salt. thieme-connect.comigmpublication.orgresearchgate.net This reagent can then react with a suitable precursor, such as a hydrazone, to induce cyclization and concomitant formylation or chlorination. thieme-connect.commdpi.com

Mechanism 1: Knorr Pyrazole Synthesis followed by Chlorination

Formation of Hydrazone: The reaction initiates with the nucleophilic attack of the primary amine group of cyclopropylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate). This is followed by dehydration to form a hydrazone intermediate.

Intramolecular Cyclization: The secondary amine of the hydrazone then attacks the remaining carbonyl group intramolecularly, leading to the formation of a five-membered heterocyclic ring.

Dehydration/Tautomerization: Subsequent elimination of a water molecule and tautomerization leads to the formation of the more stable 1-cyclopropyl-3-methyl-5-pyrazolone intermediate.

Chlorination: The pyrazolone intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the C3 position with a chlorine atom, yielding this compound.

Mechanism 2: Vilsmeier-Haack Reaction Pathway

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. thieme-connect.comresearchgate.net

Reaction with a Precursor: A suitable precursor, likely a hydrazone derived from cyclopropylhydrazine, reacts with the Vilsmeier reagent. The specific structure of the precursor would be key to directing the final product structure.

Cyclization and Chlorination: The reaction proceeds through a series of steps involving electrophilic substitution, cyclization, and elimination. The chloroiminium ion can act as both a formylating and a chlorinating agent. thieme-connect.commdpi.com In this proposed mechanism for this compound, the Vilsmeier reagent would facilitate the cyclization of the hydrazone and introduce the chlorine atom at the 3-position of the pyrazole ring. The exact sequence of these events can be influenced by the reaction conditions and the nature of the starting materials.

| Reaction Pathway | Key Reactants | Key Transformation | Reference |

| Knorr Synthesis & Chlorination | Cyclopropylhydrazine, 1,3-Dicarbonyl Compound, POCl₃ | Condensation, Cyclization, Chlorination | researchgate.netmdpi.comnih.govresearchgate.net |

| Vilsmeier-Haack Reaction | Cyclopropyl-containing Hydrazone, DMF, POCl₃ | Formation of Vilsmeier Reagent, Cyclization, Chlorination | thieme-connect.comigmpublication.orgresearchgate.netmdpi.com |

Role of Intermediates in the Formation of this compound

In the Knorr synthesis pathway, the 1-cyclopropyl-pyrazolone is a crucial intermediate. Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. beilstein-journals.org The formation of this stable intermediate allows for its isolation and purification before the final chlorination step. The subsequent reaction of the pyrazolone with a chlorinating agent like phosphorus oxychloride involves the activation of the carbonyl group, facilitating nucleophilic substitution by a chloride ion to yield the 3-chloropyrazole structure.

In the Vilsmeier-Haack pathway, the primary reactive intermediate is the Vilsmeier reagent itself, which is a chloroiminium cation. thieme-connect.com This electrophilic species is responsible for the key bond-forming and chlorinating steps. The reaction of the Vilsmeier reagent with a hydrazone precursor would lead to the formation of various transient intermediates. These can include iminium salts and other charged species that rapidly undergo cyclization and elimination reactions to form the final aromatic pyrazole ring. The ability of the Vilsmeier reagent to act as a source of both an electrophilic carbon and a chlorine atom is a key feature of this synthetic route. thieme-connect.commdpi.com

Another important class of intermediates in pyrazole synthesis are enaminones . These can be generated from 1,3-dicarbonyl compounds and can react with hydrazines to form the pyrazole ring. beilstein-journals.org Mechanistic studies have shown that the reaction can proceed through an initial formation of a 3-substituted pyrazole, which is then followed by further functionalization.

| Intermediate | Role in Synthesis | Precursor(s) | Subsequent Transformation |

| 1-Cyclopropyl-pyrazolone | Stable intermediate in Knorr synthesis | Cyclopropylhydrazine, 1,3-Dicarbonyl compound | Chlorination to this compound |

| Vilsmeier Reagent (Chloroiminium ion) | Electrophilic species in Vilsmeier-Haack reaction | DMF, POCl₃ | Reacts with hydrazone to facilitate cyclization and chlorination |

| Enaminones | Versatile intermediates for pyrazole formation | 1,3-Dicarbonyl compounds | Cyclization with hydrazine to form the pyrazole ring |

Chemical Reactivity and Functionalization of the 3 Chloro 1 Cyclopropyl Pyrazole Core

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring of 3-Chloro-1-cyclopropyl-pyrazole

The pyrazole ring is susceptible to electrophilic attack, primarily at the electron-rich C-4 position. The N-1 cyclopropyl (B3062369) group, being an electron-donating group, further activates the ring towards electrophilic substitution.

The introduction of a formyl group at the C-4 position of the pyrazole ring is a common and valuable transformation, as the resulting aldehyde can serve as a versatile synthetic handle for further modifications. The Vilsmeier-Haack reaction is a classic and efficient method for this purpose. nih.gov This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.

In the context of substituted pyrazoles, the Vilsmeier-Haack reaction proceeds with high regioselectivity at the C-4 position. For this compound, the reaction is expected to yield 3-chloro-1-cyclopropyl-1H-pyrazole-4-carbaldehyde. The electron-donating nature of the N-1 cyclopropyl group facilitates the electrophilic attack at the adjacent C-5, but steric hindrance and the electronic influence of the C-3 chloro group favor substitution at the C-4 position.

| Reaction | Reagents and Conditions | Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-chloro-1-cyclopropyl-1H-pyrazole-4-carbaldehyde |

This table represents a typical Vilsmeier-Haack formylation reaction on a substituted pyrazole.

The C-4 position of the pyrazole ring in this compound is also amenable to halogenation. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the regioselective introduction of bromine and chlorine atoms, respectively, onto electron-rich heterocyclic systems. researchgate.net

The reaction of this compound with NBS or NCS is anticipated to produce the corresponding 4-bromo- or 4-chloro- substituted derivatives. These halogenated pyrazoles are valuable intermediates for cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of a wide range of organic substituents at the C-4 position.

| Reaction | Reagents and Conditions | Product |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ or other inert solvent | 4-bromo-3-chloro-1-cyclopropyl-1H-pyrazole |

| Chlorination | N-Chlorosuccinimide (NCS), CCl₄ or other inert solvent | 3,4-dichloro-1-cyclopropyl-1H-pyrazole |

This table outlines typical halogenation reactions on the pyrazole core.

Nitration of the pyrazole ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. This reaction typically occurs at the C-4 position. The resulting nitro group can be subsequently reduced to an amino group, providing a pathway to amino-substituted pyrazoles.

Sulfonation of pyrazoles can be accomplished with reagents like oleum (B3057394) or chlorosulfuric acid. rsc.org The reaction with chlorosulfuric acid in an inert solvent is known to favor sulfonation at the C-4 position of the pyrazole ring. The resulting sulfonic acid or sulfonyl chloride derivatives are useful for further functionalization.

| Reaction | Reagents and Conditions | Product |

| Nitration | HNO₃, H₂SO₄ | 3-chloro-1-cyclopropyl-4-nitro-1H-pyrazole |

| Sulfonation | Chlorosulfuric acid, Chloroform | 3-chloro-1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride |

This table presents typical nitration and sulfonation reactions on the pyrazole ring.

Nucleophilic Substitution and Addition Reactions

The this compound core also participates in nucleophilic reactions, primarily involving the displacement of the C-3 chloro substituent and reactions at the pyrazole nitrogen atoms.

The chloro group at the C-3 position of the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAᵣ). This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chloro group, forming a Meisenheimer-like intermediate, which then eliminates the chloride ion to yield the substituted product. The reactivity of the C-3 chloro group towards nucleophilic displacement is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazole ring.

A variety of nucleophiles can be employed to displace the chloro group, including amines, alkoxides, and thiols. These reactions provide a straightforward route to a wide array of 3-substituted pyrazole derivatives.

| Nucleophile | Typical Reagents and Conditions | Product Class |

| Amines | R-NH₂, base (e.g., K₂CO₃), solvent (e.g., DMF), heat | 3-amino-1-cyclopropyl-pyrazoles |

| Alkoxides | R-ONa, solvent (e.g., ROH), heat | 3-alkoxy-1-cyclopropyl-pyrazoles |

| Thiols | R-SH, base (e.g., NaH), solvent (e.g., THF) | 3-thioether-1-cyclopropyl-pyrazoles |

This table illustrates the versatility of nucleophilic substitution at the C-3 position.

The pyrazole ring contains two nitrogen atoms, with the N-2 nitrogen possessing a lone pair of electrons that can participate in nucleophilic reactions. While the N-1 position is already substituted with a cyclopropyl group, the N-2 nitrogen can act as a nucleophile, particularly in reactions leading to the formation of pyrazolium (B1228807) salts.

Alkylation of the N-2 nitrogen can be achieved using alkylating agents such as alkyl halides or sulfates. This results in the formation of quaternary N,N'-disubstituted pyrazolium salts. These ionic compounds can exhibit different solubility and biological activity profiles compared to their neutral precursors.

| Reaction | Reagents and Conditions | Product |

| N-2 Alkylation (Quaternization) | Alkyl halide (e.g., CH₃I) | 1-cyclopropyl-2-alkyl-3-chloro-pyrazolium halide |

This table shows a typical quaternization reaction at the N-2 position of the pyrazole ring.

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group, due to its inherent ring strain and unique orbital hybridization, exhibits distinct reactivity compared to larger cycloalkanes or acyclic alkyl groups. wikipedia.org Its C-C bonds have significant p-character, allowing the ring to interact with adjacent reactive centers in a manner analogous to a double bond. wikipedia.org

The high strain energy of the cyclopropyl ring makes it susceptible to ring-opening reactions under various conditions, particularly when a reactive intermediate can be stabilized. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related systems.

Ring-opening of a cyclopropyl group attached to a pyrazole ring can be initiated by the formation of a radical or a cation at an adjacent position. For instance, oxidative processes that generate a radical cation on the pyrazole ring could lead to cleavage of the cyclopropyl ring. psu.edu The stability of the resulting open-chain radical would be a key driving force for this transformation. In the context of drug metabolism, cytochrome P450-mediated oxidation of cyclopropylamine (B47189) moieties is known to cause ring opening, forming reactive intermediates. hyphadiscovery.com Although this is a biological process, it highlights the chemical susceptibility of the cyclopropyl ring to oxidative cleavage.

Acid-catalyzed ring-opening is another possibility, where protonation of the pyrazole ring could facilitate the cleavage of the cyclopropyl group to alleviate ring strain and form a stabilized carbocation. The regioselectivity of the ring opening would be influenced by the substituents on the pyrazole ring.

Direct functionalization of the cyclopropyl ring without ring opening is challenging but can be achieved. Reactions often proceed via radical intermediates. For example, oxidative C-H alkynylation of arylcyclopropanes has been reported using photoredox catalysis. researchgate.net Similar strategies could potentially be applied to this compound to introduce functional groups onto the cyclopropyl moiety.

Another approach involves the synthesis of derivatives with functional groups already present on the cyclopropyl ring before its attachment to the pyrazole nucleus. This allows for a wider range of functionalized analogs to be prepared.

Oxidation and Reduction Processes Involving this compound

The pyrazole ring is generally resistant to both oxidation and reduction under mild conditions. chemicalbook.compharmaguideline.com However, the substituents on the ring can be modified.

Oxidation: The pyrazole ring itself is stable towards many oxidizing agents. pharmaguideline.com Any oxidation would likely occur at the side chains. The cyclopropyl group is also relatively resistant to oxidation due to the high C-H bond dissociation energy. hyphadiscovery.com However, strong oxidizing conditions, such as ozonolysis or electrolytic oxidation, can lead to the cleavage of the pyrazole ring. chemicalbook.com In some cases, oxidative cleavage of the pyrazole ring has been observed as a new reaction pathway. acs.org For instance, the oxidation of 1H-pyrazol-5-amines can lead to ring-opening to form 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net

Reduction: Unsubstituted pyrazole is stable under both catalytic and chemical reducing conditions. pharmaguideline.com However, pyrazole derivatives can be reduced under various conditions. pharmaguideline.com For example, catalytic hydrogenation (H2/Pd) of 1-phenylpyrazole (B75819) can lead to the reduction of the pyrazole ring to give 1-phenyl-4,5-dihydropyrazole and subsequently 1-phenylpyrazolidine. rrbdavc.org The cyclopropyl group is generally stable to reduction, but reductive cleavage of conjugated cyclopropyl ketones is a known process. ed.ac.uk Given the stability of the pyrazole and cyclopropyl moieties, the reduction of this compound would likely require harsh conditions.

Tautomerism in Pyrazole Systems and its Influence on the Reactivity of this compound

While this compound, being an N-substituted pyrazole, does not exhibit tautomerism, understanding this phenomenon in its parent N-unsubstituted pyrazole system is crucial for comprehending its synthesis and reactivity.

N-unsubstituted pyrazoles with different substituents at the 3- and 5-positions can exist as a mixture of two tautomers in solution. This is known as annular prototropic tautomerism, where a proton can reside on either of the two nitrogen atoms. For the precursor to our target molecule, 3(5)-chloropyrazole, the following tautomeric equilibrium exists:

Figure 1: Annular Prototropic Tautomerism in 3(5)-Chloropyrazole.

The position of this equilibrium is influenced by the nature of the substituents, the solvent, and temperature. The alkylation of this tautomeric mixture, for instance with a cyclopropyl halide, can lead to a mixture of two isomeric products: this compound and 5-chloro-1-cyclopropyl-pyrazole. The ratio of these products is dependent on the reaction conditions and the relative nucleophilicity of the two nitrogen atoms in each tautomer. A general strategy for the preparation of substituted 3-chloropyrazoles involves the condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and oxidation. colab.wsacs.org

The electronic nature of the substituents on the pyrazole ring has a significant impact on the tautomeric equilibrium. Electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups favor the tautomer with the substituent at the 5-position.

The chloro group is an electron-withdrawing group. Therefore, in the tautomeric mixture of 3(5)-chloropyrazole, the 5-chloro-1H-pyrazole tautomer is expected to be more stable. However, the regioselectivity of N-alkylation also depends on kinetic factors. The N1-H in the 3-chloro tautomer is more acidic, making it more readily deprotonated to form a more nucleophilic anion. Conversely, the N2 atom in the 5-chloro tautomer is more basic and therefore more nucleophilic in its neutral form. The final product ratio of the N-cyclopropylation will be a result of these competing factors.

Table 1: Summary of General Reactivity

| Moiety/Process | Reactivity | Potential Transformations |

| Cyclopropyl Ring | Susceptible to ring-opening under certain conditions. | Acid-catalyzed or oxidative ring cleavage. |

| Can be functionalized. | Radical-mediated C-H functionalization. | |

| Pyrazole Ring | Generally resistant to oxidation and reduction. | Ring cleavage under harsh oxidative conditions. |

| Can undergo electrophilic substitution (at C4). | Halogenation, nitration, etc. at the C4 position. | |

| Oxidation | Pyrazole and cyclopropyl groups are relatively stable. | Side-chain oxidation or ring cleavage under forcing conditions. |

| Reduction | Pyrazole and cyclopropyl groups are relatively stable. | Reduction of the pyrazole ring under strong catalytic hydrogenation. |

Research on Side-Chain Tautomerism in Functionalized this compound Derivatives Remains an Unexplored Area

Despite a thorough review of available scientific literature, specific research findings on the side-chain tautomerism of functionalized derivatives of this compound are not presently available. The existing body of research on pyrazole chemistry extensively covers annular tautomerism and provides insights into the side-chain tautomerism of various other pyrazole derivatives. However, dedicated studies on the this compound core, particularly concerning the equilibrium of its functionalized side-chains, appear to be a niche that has not yet been publicly documented.

Tautomerism is a fundamental concept in the study of pyrazoles, influencing their chemical reactivity, physical properties, and biological activity. mdpi.comresearchgate.net This phenomenon involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers known as tautomers. While annular tautomerism, the shift of a proton between the two nitrogen atoms of the pyrazole ring, is a well-documented characteristic of this heterocyclic system, side-chain tautomerism is contingent on the nature of the substituents attached to the pyrazole core. mdpi.comresearchgate.net

Functional groups that can exhibit side-chain tautomerism are common in organic chemistry and include, for example, keto-enol and imine-enamine systems. nih.govnih.gov For instance, the introduction of an acetyl group (a ketone) onto the pyrazole ring could potentially lead to a keto-enol equilibrium. Similarly, an amino-substituted pyrazole could exist in equilibrium between an imine and an enamine form. mdpi.comnih.gov

The position of this equilibrium is known to be influenced by several factors, including the electronic nature of other substituents on the pyrazole ring, the solvent, and temperature. nih.govnih.gov For example, studies on 1-substituted pyrazol-5-ones have shown that the equilibrium between the CH, NH, and OH tautomeric forms is dependent on the substituent at the 1-position and the solvent.

In the context of this compound, the chloro and cyclopropyl groups at positions 3 and 1, respectively, would be expected to exert an electronic influence on any functional group introduced elsewhere on the ring, thereby affecting the position of a potential side-chain tautomeric equilibrium. The chloro group is electron-withdrawing, while the cyclopropyl group can exhibit some electron-donating character.

While general principles of tautomerism in pyrazoles are well-established, the absence of specific experimental or computational data for derivatives of this compound means that any discussion of their side-chain tautomerism would be purely speculative. Detailed research, likely involving spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and computational chemistry, would be required to elucidate the specific tautomeric forms present, their relative stabilities, and the dynamics of their interconversion for functionalized derivatives of this particular pyrazole. nih.govmdpi.com

The synthesis of various functionalized pyrazoles is a mature field of study, with numerous methods available for introducing a wide range of substituents onto the pyrazole ring. For instance, the synthesis of 1,3,4,5-substituted pyrazoles can be achieved through various cyclocondensation and cycloaddition reactions. The synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has been reported, demonstrating that functionalization of the cyclopropyl-pyrazole core is achievable. nih.gov However, the subsequent investigation into the tautomeric behavior of such derivatives, particularly with the additional presence of a chlorine atom at the 3-position, is not described in the available literature.

Spectroscopic and Structural Elucidation of 3 Chloro 1 Cyclopropyl Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Chloro-1-cyclopropyl-pyrazole and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, distinct signals are expected for the pyrazole (B372694) ring protons and the cyclopropyl (B3062369) group protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons on the pyrazole ring will typically appear in the aromatic region of the spectrum, while the cyclopropyl protons will be found in the aliphatic region.

The protons of the cyclopropyl group typically exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton (CH) and the methylene (B1212753) protons (CH₂) of the cyclopropyl ring will have characteristic chemical shifts. For example, in related cyclopropyl-pyrazole derivatives, the cyclopropyl protons often appear as multiplets in the upfield region of the spectrum. spectrabase.comchemicalbook.comchemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Substituted Pyrazole Derivatives.

| Proton Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole Ring Protons | 5.0 - 7.6 |

| Cyclopropyl Methine Proton | Multiplet, upfield region |

| Cyclopropyl Methylene Protons | Multiplets, upfield region |

| N-H Proton (in unsubstituted pyrazoles) | Broad signal, can vary |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the pyrazole ring.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its proximity to electronegative atoms like chlorine and nitrogen.

The carbon atoms of the pyrazole ring will resonate in the downfield region, typically between 90 and 150 ppm, due to their aromatic character and the influence of the nitrogen atoms. oregonstate.eduresearchgate.net The carbon attached to the chlorine atom (C-3) is expected to be shifted further downfield compared to the other pyrazole carbons. The cyclopropyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| C-3 (attached to Cl) | ~135-145 |

| C-4 | ~105-115 |

| C-5 | ~120-130 |

| Cyclopropyl Methine Carbon | ~10-20 |

| Cyclopropyl Methylene Carbons | ~0-10 |

Note: These are estimated ranges and can be influenced by solvent and other structural factors.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would be used to confirm the coupling between the cyclopropyl methine and methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It is a powerful tool for assigning carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, it can show correlations between the cyclopropyl protons and the pyrazole ring carbons, confirming the N-cyclopropyl linkage. It can also confirm the position of the chlorine atom by showing long-range correlations from the pyrazole protons to the carbon bearing the chlorine.

Infrared (IR) Spectroscopy for Functional Group Identification.researchgate.netresearchgate.netrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-Cl bonds.

C-H stretching: Aromatic C-H stretching vibrations from the pyrazole ring are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the cyclopropyl group will appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-Cl stretching: The carbon-chlorine stretching vibration typically gives a signal in the fingerprint region, between 600 and 800 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | < 3000 |

| C=C, C=N Stretch (Pyrazole Ring) | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.rsc.orgresearchgate.netrsc.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks separated by two mass units ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of pyrazole derivatives upon electron impact often involves cleavage of the N-N bond and the loss of substituents. rsc.orgresearchgate.net The fragmentation pattern of this compound would likely involve the loss of the cyclopropyl group, the chlorine atom, or molecules like HCN. Analyzing these fragments provides valuable information for confirming the structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination.researchgate.netrsc.org

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed crystallographic data for derivatives of 1-cyclopropyl-pyrazole are limited in publicly accessible databases. However, extensive research on other substituted pyrazoles allows for a reasoned estimation of the molecular geometry. For instance, in many structurally characterized pyrazole derivatives, the pyrazole ring exhibits a high degree of planarity.

The bond lengths within the pyrazole ring are influenced by the nature and position of the substituents. For a hypothetical this compound molecule, the C-Cl bond length would be a significant parameter. In other chlorinated aromatic and heteroaromatic systems, C-Cl bond distances typically fall in the range of 1.70-1.75 Å. The attachment of the cyclopropyl group to the N1 atom of the pyrazole ring introduces a degree of conformational flexibility. The bond connecting the cyclopropyl ring to the pyrazole nitrogen (N1-C_cyclopropyl) is expected to have a length typical for a nitrogen-carbon single bond, approximately 1.47 Å.

The internal bond angles of the pyrazole ring are expected to conform to the general geometry of a five-membered aromatic heterocycle, with some distortion introduced by the substituents. The angle at the N1 atom, bonded to the cyclopropyl group, will be influenced by the steric bulk of this group.

To provide a more concrete, albeit analogical, reference, the table below presents typical bond lengths and angles observed in related pyrazole structures. It is crucial to note that these are representative values and the actual parameters for this compound may vary.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value (Å or °) |

| Bond Length | C | Cl | 1.70 - 1.75 | |

| Bond Length | N1 | C_cyclopropyl | ~1.47 | |

| Bond Length | N1 | N2 | ~1.34 | |

| Bond Length | N2 | C3 | ~1.33 | |

| Bond Length | C3 | C4 | ~1.39 | |

| Bond Length | C4 | C5 | ~1.38 | |

| Bond Length | C5 | N1 | ~1.35 | |

| Bond Angle | C_cyclopropyl | N1 | C5 | ~128 |

| Bond Angle | C_cyclopropyl | N1 | N2 | ~120 |

| Bond Angle | Cl | C3 | N2 | ~125 |

| Bond Angle | Cl | C3 | C4 | ~125 |

Note: These values are estimations based on data from analogous compounds and should be considered as approximations for this compound.

The dihedral angle between the plane of the pyrazole ring and the plane of the cyclopropyl ring is a key conformational parameter. Due to the sp3 hybridization of the cyclopropyl carbons, a non-planar arrangement is expected. The exact dihedral angle will be determined by a balance of electronic and steric effects.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, the crystal packing of this compound would be dictated by a variety of intermolecular interactions. While classical hydrogen bonding of the N-H---N type is absent due to the substitution at the N1 position, other weak interactions are expected to play a significant role.

One of the primary interactions would be C-H---N hydrogen bonds, where hydrogen atoms from the cyclopropyl group or the pyrazole ring interact with the nitrogen atoms of neighboring molecules. The chlorine atom at the C3 position can also participate in halogen bonding, an interaction where the electrophilic region of the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen atom on an adjacent molecule.

The table below summarizes the potential intermolecular interactions for this compound.

| Interaction Type | Donor | Acceptor |

| C-H---N Hydrogen Bond | C-H (cyclopropyl/pyrazole) | N (pyrazole) |

| Halogen Bond | C-Cl | N (pyrazole) |

| π-π Stacking | Pyrazole ring | Pyrazole ring |

| van der Waals forces | All atoms | All atoms |

Conformational Analysis in the Solid State

The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions. It is plausible that the cyclopropyl group adopts a "bisected" or a "perpendicular" conformation with respect to the pyrazole ring, similar to what is observed in other N-aryl and N-alkyl substituted pyrazoles. The specific conformation adopted in the solid state can have a significant impact on the physical properties of the compound, such as its melting point and solubility.

Without experimental data, any discussion on the specific solid-state conformation remains speculative. However, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the most stable conformers and provide insights into the potential crystal packing arrangements.

Theoretical and Computational Investigations of 3 Chloro 1 Cyclopropyl Pyrazole

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Chloro-1-cyclopropyl-pyrazole at the atomic level. These methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the molecule's electronic structure and preferred three-dimensional arrangement. eurasianjournals.com

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. For pyrazole (B372694) derivatives, DFT calculations, often using hybrid functionals such as B3LYP with various basis sets (e.g., 6-311G(d,p)), are employed to determine the most stable molecular geometry, known as the ground state. malayajournal.orgnih.gov These calculations optimize the bond lengths, bond angles, and dihedral angles of this compound to find the configuration with the lowest energy. This provides a precise theoretical model of the molecule's shape. nih.gov

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic behavior of this compound is governed by its molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. malayajournal.org A larger gap suggests higher stability and lower reactivity. malayajournal.org

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. nih.gov In this compound, the nitrogen atoms of the pyrazole ring and the chlorine atom are expected to be regions of higher electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms are typically in regions of lower electron density (positive potential). nih.gov

Table 1: Calculated Electronic Properties of a Pyrazole Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are representative for a generic pyrazole derivative and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Conformational Analysis of the Cyclopropyl (B3062369) Moiety and its Influence on Overall Molecular Geometry

Studies on similar cyclopropyl-substituted heterocyclic systems have shown that certain rotational conformations are energetically favored over others. acs.org This preference is due to a balance of steric hindrance and electronic effects, such as the interaction between the cyclopropyl's Walsh orbitals and the pyrazole's pi-system. The most stable conformer will dictate the molecule's predominant shape in a given environment.

Prediction and Elucidation of Reaction Mechanisms using Computational Methods

Computational chemistry is a valuable tool for predicting and understanding the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction mechanisms. mdpi.comnih.gov

For instance, in reactions such as electrophilic aromatic substitution on the pyrazole ring, computational models can predict which carbon atom is most likely to be attacked. nih.gov These calculations can also shed light on the regioselectivity of reactions, explaining why one isomer is formed over another. mdpi.com DFT calculations have been used to elucidate isomerization mechanisms in pyrazole systems. mdpi.com

Studies on Aromaticity and Stability of the Pyrazole Ring System in this compound

The pyrazole ring is an aromatic heterocycle, possessing a stable, cyclic, and planar system of delocalized π-electrons. beilstein-journals.org The aromaticity of the pyrazole ring in this compound can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net

Computational Modeling of Molecular Interactions with Other Chemical Entities

Understanding how this compound interacts with other molecules is crucial, particularly in the context of materials science or medicinal chemistry. researchgate.net Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model these interactions. nih.govnih.gov

Molecular docking predicts the preferred binding orientation of a molecule to a target, such as a protein's active site, to form a stable complex. nih.govnih.gov MD simulations provide a dynamic view of the interaction over time, revealing how the molecules move and adapt to each other. eurasianjournals.com These methods can calculate the binding energy, which indicates the strength of the interaction. For pyrazole derivatives, these simulations have been used to study their binding to various biological targets. researchgate.netnih.gov

Q & A

Q. What strategies enhance the metabolic stability of this compound-based CB1 antagonists?

Q. How to design longitudinal studies for evaluating chronic toxicity of this compound derivatives?

- Methodological Answer :

- Dosing regimens : Administer compounds orally (10–100 mg/kg) to rodents over 12 weeks, monitoring liver enzymes (ALT, AST) and histopathology .

- Cross-lagged analysis : Correlate early metabolic changes (e.g., Week 4) with late-stage toxicity (e.g., Week 12) to identify predictive biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.